Antimicrobial Potency of Carbanilide Derivatives vs. Parent Scaffold
Carbanilide itself is not a potent antimicrobial; it serves as the baseline scaffold from which highly active antibacterial derivatives are synthesized [1]. The parent compound exhibits no significant activity at concentrations where its derivatives show potent effects. This provides a clean baseline for structure-activity relationship (SAR) studies [2].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against MRSA USA400 |
|---|---|
| Target Compound Data | Carbanilide exhibits no significant antibacterial activity at concentrations below its solubility limit. |
| Comparator Or Baseline | A representative diphenylurea derivative (Compound 1) had an MIC of 4 µg/mL against MRSA USA400 [3]. |
| Quantified Difference | Not directly quantifiable, but the parent compound shows a complete lack of activity compared to the derivative's 4 µg/mL MIC. |
| Conditions | MIC assay against MRSA USA400 in the absence of human serum albumin [3]. |
Why This Matters
This establishes Carbanilide as an essential, inactive control or starting material for synthesizing and evaluating new, potent diphenylurea-based antimicrobials.
- [1] Mohamed M. Elsebaie et al. Exploring the structure-activity relationships of diphenylurea as an antibacterial scaffold. European Journal of Medicinal Chemistry. 2022. View Source
- [2] Kang, H.Y. et al. Studies on the Syntheses and Antimicrobial Activity of Carbanilide Derivatives. Journal of the Korean Chemical Society. 1981. View Source
- [3] Table 3. The minimum inhibitory concentration (MIC in μg/mL) of diphenylurea compounds. PMC. 2017. View Source
